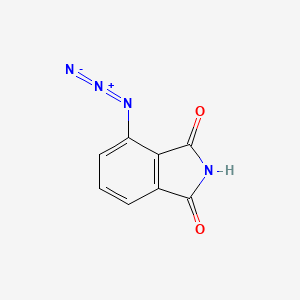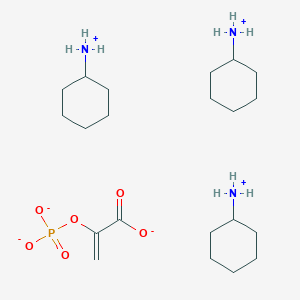![molecular formula C13H22N4O B12518633 N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea CAS No. 652140-44-8](/img/structure/B12518633.png)
N-(4-Aminophenyl)-N'-[3-(dimethylamino)propyl]-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a dimethylamino propyl chain, and a methylurea moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea typically involves the reaction of 4-aminophenyl isocyanate with N,N-dimethyl-1,3-propanediamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to penetrate cell membranes, allowing it to exert its effects intracellularly. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-ethylurea
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-propylurea
- N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-butylurea
Uniqueness
N-(4-Aminophenyl)-N’-[3-(dimethylamino)propyl]-N-methylurea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
652140-44-8 |
|---|---|
Formule moléculaire |
C13H22N4O |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-3-[3-(dimethylamino)propyl]-1-methylurea |
InChI |
InChI=1S/C13H22N4O/c1-16(2)10-4-9-15-13(18)17(3)12-7-5-11(14)6-8-12/h5-8H,4,9-10,14H2,1-3H3,(H,15,18) |
Clé InChI |
ZGOJJQPXMICEAB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=O)N(C)C1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


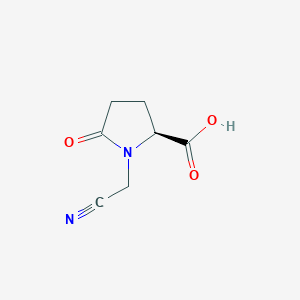

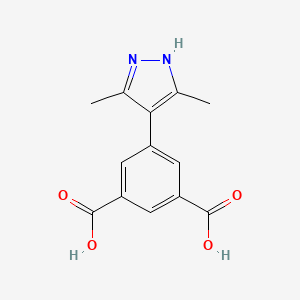
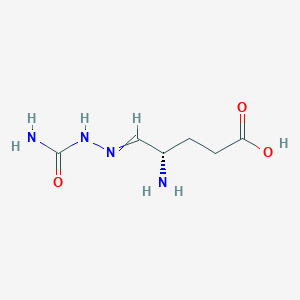
![2-Propanone, 1-(2R)-1,5-dioxaspiro[5.5]undec-2-yl-](/img/structure/B12518589.png)
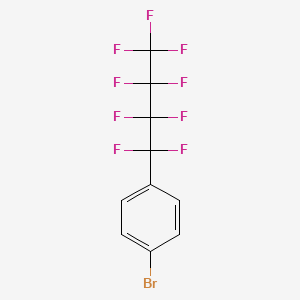
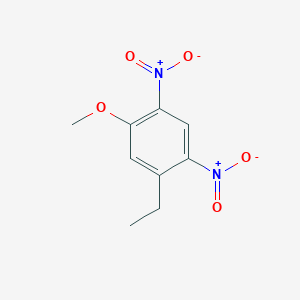
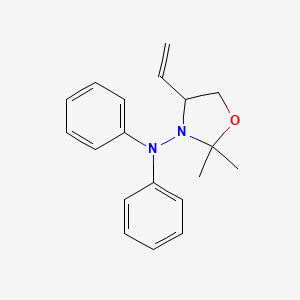

![Ethyl thieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12518623.png)


